molecular formula C14H9BrF3N3O4S B2716174 1-((4-Bromophenyl)sulfonyl)-1-nitro-2-((4-(trifluoromethyl)(2-pyridyl))amino)ethene CAS No. 1274947-94-2

1-((4-Bromophenyl)sulfonyl)-1-nitro-2-((4-(trifluoromethyl)(2-pyridyl))amino)ethene

Cat. No.: B2716174
CAS No.: 1274947-94-2
M. Wt: 452.2
InChI Key: VLZHBARAAOUFBB-MDWZMJQESA-N
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Description

Chemical Reactions Analysis

The compound might undergo various chemical reactions. For instance, the bromophenyl group could participate in coupling reactions . The nitro group might be reduced to an amino group under certain conditions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of a bromophenyl group might increase its molecular weight and potentially its boiling point .

Scientific Research Applications

Kinetics and Mechanism Studies

  • Reaction Kinetics and Mechanism : The study of kinetics and mechanisms of reactions involving similar sulfonyl and nitrophenyl groups has been significant in understanding chemical reactivity and designing synthesis processes. For example, Jarczewski, Schroeder, and Dworniczak (1986) investigated the kinetics of reactions involving trifluoro and nitrophenyl ethane compounds, revealing complex mechanisms and the influence of solvents and amines on reaction rates and pathways (Jarczewski, Schroeder, & Dworniczak, 1986).

Synthetic Applications

  • Heterocyclic Compound Synthesis : The synthesis of heterocyclic systems through condensation and cyclization reactions represents a key area of research. Santo et al. (1998) demonstrated the synthesis of pyrrole-annulated benzothiazepine derivatives, a process that could be analogous to reactions involving similar sulfonyl and aminoethene structures (Santo, Costi, Massa, & Artico, 1998).

Sensing and Detection

  • Fluorescent pH Sensors : The development of fluorescent sensors based on heteroatom-containing luminogens, as studied by Yang et al. (2013), showcases the application of complex molecules in detecting pH changes. This research underlines the potential of using multifunctional compounds for environmental and biological sensing applications (Yang, Qin, Lam, Chen, Sung, Williams, & Tang, 2013).

Mechanism of Action

Future Directions

Trifluoromethylpyridines and their derivatives have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of such compounds will be discovered in the future .

Properties

IUPAC Name

N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-4-(trifluoromethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrF3N3O4S/c15-10-1-3-11(4-2-10)26(24,25)13(21(22)23)8-20-12-7-9(5-6-19-12)14(16,17)18/h1-8H,(H,19,20)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZHBARAAOUFBB-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C(=CNC2=NC=CC(=C2)C(F)(F)F)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1S(=O)(=O)/C(=C/NC2=NC=CC(=C2)C(F)(F)F)/[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrF3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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